
5-Methoxy-4-methylnicotinonitrile
Übersicht
Beschreibung
5-Methoxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is used in the field of specialty chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine core with a methoxy group (OCH3) and a methyl group (CH3) attached to it . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.16 . Other physical and chemical properties such as boiling point, density, and solubility would require experimental determination .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
5-Methoxy-4-methylnicotinonitrile and its derivatives, particularly 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), have been a subject of interest in neuropharmacological research. Studies have explored their interactions with neurotransmitters like serotonin (5-HT) and their potential implications for understanding psychiatric disorders and cognitive functions.
Neuronal Interactions and Psychotomimetic Properties
- Some derivatives of this compound have been found to antagonize serotonin (5-HT) excitations of single neurons, similar to the effects of other psychotomimetic drugs, and to mimic the actions of 5-HT on neurons (Bradley & Briggs, 1974).
- The hallucinogenic properties of certain derivatives, like 5-MeO-DMT, have been studied for their potential to disrupt cortical function in animals, offering insights into the neurobiological basis of hallucinations and the potential for developing new antipsychotic drugs (Riga et al., 2014).
Cognitive Effects
- Research involving animal models has investigated the cognitive effects of compounds like 5-MeO-DIPT, showing potential impacts on memory tasks and suggesting alterations in serotonin activity in the brain, which may contribute to understanding the role of serotonin in cognitive functions and neurodevelopment (Compton et al., 2006; Compton et al., 2011).
Serotonergic System and Hallucinogenic Actions
- Studies have also explored the involvement of 5-MeO-DMT and similar compounds in the serotonergic system, examining their effects on serotonin receptors and their potential as models for hallucinogenic actions, which could contribute to understanding the mechanisms of hallucinogenic drugs and their potential therapeutic applications (Riga et al., 2016).
Wirkmechanismus
Target of Action
It is structurally similar to nicotinonitrile , which is a precursor to the vitamin niacin . Niacin plays a crucial role in the human body as it helps convert food into energy, aids in DNA repair, and plays a role in cell signaling .
Biochemical Pathways
Nicotinonitrile, a structurally similar compound, is known to be a precursor to the vitamin niacin . Niacin is involved in various biochemical pathways, including those related to energy production, DNA repair, and cell signaling .
Result of Action
Given its structural similarity to nicotinonitrile, it may have similar effects, such as contributing to the production of niacin and thereby influencing energy production, dna repair, and cell signaling .
Biochemische Analyse
Biochemical Properties
5-Methoxy-4-methylnicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as nitrilases, which catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. This interaction is crucial for the selective synthesis of nicotinamide (vitamin B3) from nicotinonitrile derivatives . Additionally, this compound may interact with other biomolecules, including proteins and nucleic acids, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission . Additionally, this compound can influence gene expression by binding to DNA or RNA, altering the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its breakdown, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in rodents, likely due to its modulatory effects on neurotransmitter systems . At higher doses, this compound can induce toxic effects, including oxidative stress and DNA damage, which may lead to cell death and tissue damage. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites that can be further processed by the body . The metabolic flux of this compound can influence the levels of key metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . In the nucleus, this compound can interact with DNA and transcription factors, modulating gene expression. In the mitochondria, it can influence cellular respiration and energy production by interacting with key metabolic enzymes.
Eigenschaften
IUPAC Name |
5-methoxy-4-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-7(3-9)4-10-5-8(6)11-2/h4-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDICMIFYFGSXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


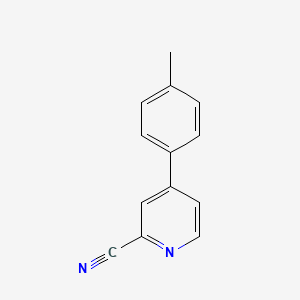
![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
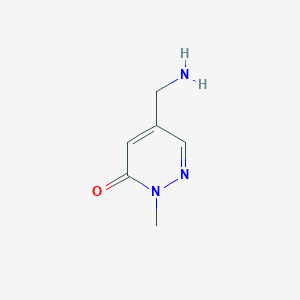

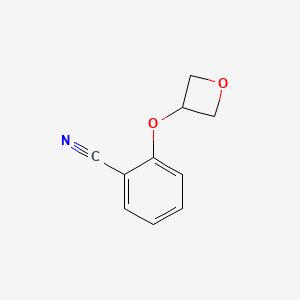
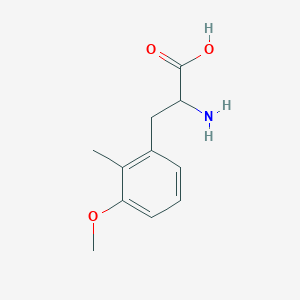

![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
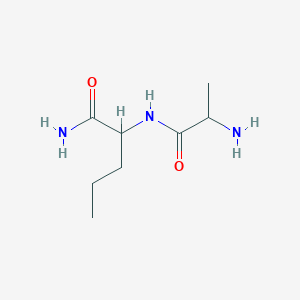
![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B1407439.png)




